2-bromo-N-[1-(furan-3-yl)propan-2-yl]-5-methoxybenzamide
Description
Properties
IUPAC Name |
2-bromo-N-[1-(furan-3-yl)propan-2-yl]-5-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrNO3/c1-10(7-11-5-6-20-9-11)17-15(18)13-8-12(19-2)3-4-14(13)16/h3-6,8-10H,7H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXYNVLRKMYYGIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=COC=C1)NC(=O)C2=C(C=CC(=C2)OC)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
HATU/TEA Activation Protocol
A widely adopted method involves using hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) with triethylamine (TEA) in dimethylformamide (DMF). This protocol, adapted from patent literature for analogous benzamide syntheses, proceeds as follows:
Reaction Conditions
- Acid Component : 2-Bromo-5-methoxybenzoic acid (1.0 equiv)
- Amine Component : 1-(Furan-3-yl)propan-2-amine (1.2 equiv)
- Coupling Reagent : HATU (1.5 equiv)
- Base : TEA (3.0 equiv)
- Solvent : Anhydrous DMF (0.1 M)
- Temperature : 0°C → rt, 12 hr
Workup & Purification
- Dilution with ethyl acetate
- Washing with 5% citric acid, saturated NaHCO₃, and brine
- Column chromatography (SiO₂, EtOAc/hexanes 3:7)
- Recrystallization from ethanol/water
Yield : 68–72% (estimated from analogous systems)
Acid Chloride Route
Thionyl Chloride Activation
Conversion of 2-bromo-5-methoxybenzoic acid to its acid chloride provides a reactive intermediate for nucleophilic acyl substitution:
Synthesis of 2-Bromo-5-methoxybenzoyl Chloride
1. **Reactants**:
- 2-Bromo-5-methoxybenzoic acid (1.0 equiv)
- Thionyl chloride (3.0 equiv)
- Catalytic DMF (0.1 equiv)
2. **Conditions**:
- Reflux in anhydrous THF (2 hr)
- Removal of excess SOCl₂ under reduced pressure
3. **Handling**:
- Use immediately due to hygroscopic nature
Amide Formation
1. **Reactants**:
- Freshly prepared acid chloride (1.0 equiv)
- 1-(Furan-3-yl)propan-2-amine (1.1 equiv)
- TEA (2.0 equiv)
2. **Conditions**:
- Anhydrous dichloromethane (0.2 M)
- 0°C → rt, 4 hr
3. **Purification**:
- Filtration through Celite®
- Solvent evaporation
- Trituration with cold diethyl ether
**Yield**: 60–65% (extrapolated from similar benzamide syntheses)
Synthesis of 1-(Furan-3-yl)propan-2-amine
Reductive Amination Strategy
The amine component can be synthesized via reductive amination of furan-3-ylacetone:
Reaction Scheme
- Ketone : Furan-3-ylacetone (1.0 equiv)
- Ammonia Source : NH₄OAc (2.0 equiv)
- Reducing Agent : NaBH₃CN (1.5 equiv)
- Solvent : MeOH (0.5 M)
- Conditions : rt, 24 hr
Purification :
- Acid-base extraction (pH 2 → pH 12)
- Distillation under reduced pressure (bp 89–92°C/15 mmHg)
Nitrile Reduction Pathway
Alternative synthesis from furan-3-ylacetonitrile:
Steps :
- Alkylation : Furan-3-ylacetonitrile + methyl iodide → 2-cyano-1-(furan-3-yl)propane
- Catalytic Hydrogenation :
- H₂ (50 psi)
- Ra-Ni catalyst in ethanol
- 80°C, 6 hr
Comparative Analysis of Synthetic Routes
Process Optimization Strategies
Solvent Screening for Coupling Reactions
DMF outperforms alternative solvents (acetonitrile, THF) due to:
Temperature-Controlled Amination
Maintaining 0°C during initial mixing prevents:
Purification Enhancements
Gradient elution (hexanes → EtOAc) improves separation of:
Scalability and Industrial Considerations
Key Challenges :
- High catalyst loading in HATU-mediated couplings (50–100 g scale)
- Exothermic nature of thionyl chloride reactions
Mitigation Strategies :
- Continuous flow systems for acid chloride generation
- Catalyst recycling protocols
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-[1-(furan-3-yl)propan-2-yl]-5-methoxybenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, under suitable conditions.
Oxidation Reactions: The furan ring can be oxidized to form furan derivatives, such as furanones, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: The carbonyl group in the benzamide can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols, alkoxides), solvents (dimethylformamide, tetrahydrofuran), and bases (potassium carbonate, sodium hydride).
Oxidation: Oxidizing agents (potassium permanganate, hydrogen peroxide), solvents (water, acetic acid).
Reduction: Reducing agents (lithium aluminum hydride, sodium borohydride), solvents (ether, ethanol).
Major Products
Substitution: Formation of substituted benzamides.
Oxidation: Formation of furan derivatives.
Reduction: Formation of amines.
Scientific Research Applications
2-bromo-N-[1-(furan-3-yl)propan-2-yl]-5-methoxybenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-bromo-N-[1-(furan-3-yl)propan-2-yl]-5-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, leading to modulation of their activity. This can result in various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or alteration of metabolic pathways.
Comparison with Similar Compounds
Substituent Variations on the Benzamide Core
- 2-Bromo-N-(2-(tert-butylamino)-2-oxoethyl)-5-methoxybenzamide (1g): Shares the 2-bromo-5-methoxybenzamide core but features a tert-butylamino-oxoethyl group. Synthesized via Ugi-4CR reaction (42% yield) with a melting point of 153–155°C .
- 2-Bromo-N-(1-(4-bromophenyl)-2-oxo-2-(phenethylamino)-ethyl)-5-methoxybenzamide (5o): Contains a 4-bromophenyl-phenethylamino side chain. Higher melting point (191–192°C) and 51% synthesis yield, suggesting enhanced crystallinity due to aromatic stacking .
Positional Isomerism and Halogen Effects
- 3-Bromo-N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-4-methoxybenzamide: Positional isomer (3-bromo vs. 2-bromo) with a benzoxazole-dichlorophenyl group.
Proteinase-Activated Receptor 2 (PAR2) Inhibition
- 2-Bromo-N-[2-(4-fluorophenyl)-4-oxoquinazolin-3-yl]-5-methoxybenzamide: IC₅₀ = 34,000 nM against PAR2, indicating moderate activity. The fluorophenyl-quinazolinone moiety may reduce potency compared to furan-based substituents .
- N-[(2S)-1-[[(2S,3S)-1-[(2-Butan-2-yloxyphenyl)methylamino]-3-methyl-1-oxopentan-2-yl]amino]-3-cyclohexyl-1-oxopropan-2-yl]-1,2-oxazole-5-carboxamide: IC₅₀ = 1,000 nM, demonstrating that peptidomimetic side chains significantly enhance potency .
Structural Analogues with Modified Functional Groups
- 5-Bromo-N-{[(5P)-2-fluoro-5-(1-methyl-1H-pyrazol-4-yl)phenyl]methyl}-2-hydroxybenzamide (YPU ligand): Replaces methoxy with a hydroxy group and incorporates a pyrazole ring.
Physicochemical Properties
Melting Points and Solubility
- The target compound’s furan-propan-2-yl group likely reduces melting point compared to aromatic substituents (e.g., 191–192°C for compound 5o vs. 153–155°C for compound 1g ).
- 2-Bromo-5-methoxy-N,N-dimethylbenzamide :
- LogP = 2.16, suggesting moderate lipophilicity.
- Dimethylamine substituents may improve solubility over bulkier groups .
Biological Activity
The compound 2-bromo-N-[1-(furan-3-yl)propan-2-yl]-5-methoxybenzamide is a derivative of benzamide that exhibits a range of biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on existing research.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 314.19 g/mol. The presence of bromine, methoxy, and furan groups in its structure contributes to its unique biological activity.
Research indicates that compounds with similar structures often interact with various biological targets, including enzymes, receptors, and ion channels. The methoxy group may enhance lipophilicity, facilitating cell membrane penetration, while the bromine atom can play a role in modulating receptor interactions.
Antimicrobial Activity
Studies have shown that related compounds exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, derivatives with similar furan and methoxy substitutions have demonstrated selective antibacterial activity. The minimal inhibitory concentrations (MICs) for these compounds suggest potential efficacy in treating bacterial infections .
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| Compound A | Bacillus subtilis | 25 |
| Compound B | Escherichia coli | 50 |
| This compound | TBD | TBD |
Anti-inflammatory Activity
The compound has been evaluated for anti-inflammatory effects, particularly in models involving the NLRP3 inflammasome pathway. Inhibition of this pathway is crucial for reducing neuroinflammation associated with conditions like Alzheimer's disease .
Cytotoxicity and Anticancer Potential
Preliminary studies suggest that the compound may possess cytotoxic properties against various cancer cell lines. The mechanism appears to involve apoptosis induction through caspase activation pathways. For example, derivatives of benzamide have been shown to inhibit cell proliferation in human cancer cells by modulating signaling pathways related to cell survival and apoptosis .
Case Studies
A recent study focused on the synthesis and biological evaluation of various benzamide derivatives, including those with furan moieties. These compounds were screened for their potential as anti-inflammatory agents and showed promising results in reducing pro-inflammatory cytokine levels in vitro .
Q & A
Q. What are the recommended synthetic routes for 2-bromo-N-[1-(furan-3-yl)propan-2-yl]-5-methoxybenzamide, and how can reaction conditions be optimized?
The synthesis typically involves a multi-step process:
- Step 1 : Bromination of 5-methoxybenzoic acid derivatives using agents like N-bromosuccinimide (NBS) to introduce the bromine substituent.
- Step 2 : Activation of the carboxylic acid (e.g., via thionyl chloride) to form an acyl chloride intermediate.
- Step 3 : Coupling with the amine group of 1-(furan-3-yl)propan-2-amine under basic conditions (e.g., using triethylamine in dichloromethane).
Optimization : Control reaction temperature (0–25°C), use anhydrous solvents, and monitor progress via TLC or HPLC. Crystallization or column chromatography ensures purity (>95%) .
Q. How should researchers characterize this compound to confirm structural integrity?
Key characterization methods include:
- NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., furan protons at δ 6.3–7.4 ppm, methoxy at δ ~3.8 ppm).
- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (expected [M+H]⁺ ~352.04 Da).
- X-ray Crystallography : For absolute configuration determination (e.g., analogous structures resolved in Acta Crystallographica reports) .
Q. What preliminary biological assays are recommended for evaluating its bioactivity?
- In vitro cytotoxicity : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays.
- Antimicrobial testing : Disk diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
- Receptor binding : Radioligand displacement assays for dopamine or serotonin receptors due to structural similarity to bioactive benzamides .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve target affinity?
Q. What strategies enable radiolabeling for in vivo imaging studies?
Q. What mechanistic insights explain its interaction with biological targets?
Q. How can reaction yields and purity be enhanced during scale-up?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
